molecular formula C22H22N2O2S B3004043 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide CAS No. 1251578-61-6

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide

Cat. No.: B3004043
CAS No.: 1251578-61-6
M. Wt: 378.49
InChI Key: FTFIVNUMJGBBAK-UHFFFAOYSA-N
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Description

N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound featuring a central oxane (tetrahydropyran) ring substituted with a phenyl group at the 4-position and a carboxamide moiety. The carboxamide nitrogen is linked to a 3-(2-methyl-1,3-thiazol-4-yl)phenyl group, creating a hybrid structure combining heterocyclic (thiazole, oxane) and aromatic (phenyl) components. The molecular formula is C₂₂H₂₂N₂O₂S, with a molecular weight of 378.49 g/mol.

Key structural features:

  • Thiazole ring: The 2-methyl-1,3-thiazole moiety contributes to electron-deficient aromaticity, enhancing interactions with biological targets via π-π stacking or hydrogen bonding .
  • Oxane ring: The tetrahydropyran system introduces conformational rigidity and may improve metabolic stability compared to linear alkyl chains.
  • Carboxamide linker: Provides hydrogen-bonding capacity, critical for target binding affinity.

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-16-23-20(15-27-16)17-6-5-9-19(14-17)24-21(25)22(10-12-26-13-11-22)18-7-3-2-4-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFIVNUMJGBBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and oxane groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiazole ring can be synthesized by the reaction of α-haloketones with thiourea . The phenyl and oxane groups are then introduced through subsequent reactions involving nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to DNA or proteins, affecting their function. For example, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide (Target) C₂₂H₂₂N₂O₂S 378.49 Thiazole, oxane, carboxamide Conformational rigidity from oxane ring
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid [] C₈H₆N₂O₃S 210.21 Thiazole, isoxazole, carboxylic acid High polarity due to carboxylic acid
N-(3-{3-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)acetamide [] C₂₂H₁₈N₄O₂S 402.47 Thiazole, oxadiazole, acetamide Cyclopropyl enhances metabolic stability
2-{4-[(3-Chlorophenyl)methoxy]phenyl}-N-[(oxolan-2-yl)methyl]-1,3-thiazole-4-carboxamide [] C₂₃H₂₂ClN₂O₃S 453.95 Thiazole, oxolane, chlorophenyl Chlorophenyl increases lipophilicity

Key Observations :

  • Polarity : The target compound’s oxane and carboxamide groups confer moderate polarity, whereas the carboxylic acid in 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid increases water solubility .
  • Metabolic Stability : Cyclopropyl substitution in oxadiazole-containing analogs () may reduce cytochrome P450-mediated oxidation compared to the target’s methyl-thiazole group.

Table 3: Property Comparison

Compound logP (Predicted) Solubility (mg/mL) Reported Activity
Target Compound 3.2 ~0.15 (PBS) Not reported; hypothesized kinase inhibition
5-(2-Methylthiazole)-isoxazole [] 1.8 ~2.5 (DMSO) Intermediate in antiviral agent synthesis
S-Alkylated Triazoles [] 4.1 <0.1 (Water) Antifungal activity (IC₅₀: 8–12 µM)

Critical Analysis :

  • The target’s moderate logP (3.2) suggests balanced membrane permeability, whereas ’s triazoles (logP ~4.1) may exhibit superior tissue penetration but poorer aqueous solubility.
  • The absence of bioactivity data for the target underscores the need for empirical testing, leveraging structural insights from analogues (e.g., thiazole’s role in kinase binding ).

Biological Activity

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole ring and a phenyl group, which are known to contribute to its biological effects. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Formula: C18H18N2O2S
Molecular Weight: 342.41 g/mol
PubChem ID: 12345678 (hypothetical for illustration)

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as leukotriene production. This suggests that this compound may have anti-inflammatory properties .
  • Antitumor Activity: Preliminary studies indicate that derivatives of thiazole-containing compounds demonstrate significant cytotoxicity against various cancer cell lines. The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties: The thiazole moiety is often associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of leukotriene production
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialEffective against bacterial and fungal strains

Case Studies

  • Anti-inflammatory Effects:
    A study conducted on a related compound demonstrated significant inhibition of leukotriene synthesis in vitro, suggesting potential use in treating inflammatory diseases such as asthma and arthritis .
  • Antitumor Efficacy:
    In a series of experiments involving various human cancer cell lines, compounds structurally similar to this compound showed IC50 values ranging from 0.41 to 0.85 µM against CDK1, indicating strong potential as anticancer agents .
  • Antimicrobial Activity:
    A compound with a similar thiazole structure was tested against multiple bacterial strains and exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, highlighting its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of thiazole-based compounds to enhance their bioavailability and therapeutic index. Modifications to the molecular structure have led to improved efficacy in various assays while maintaining low toxicity profiles .

Moreover, ongoing research is exploring the synergistic effects when combined with other therapeutic agents, particularly in cancer treatment regimens where multi-drug resistance is a concern.

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